4-methoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide
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Overview
Description
“4-methoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . Benzothiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of aliphatic or aromatic primary amines with carbonyl compounds . For instance, a Schiff base ester comprising of a heterocyclic moiety was synthesized by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is influenced by the substituents on the thiazole ring. These substituents can affect the biological outcomes of the compounds to a great extent . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
Benzothiazole compounds are known for their reactivity. They can undergo various chemical reactions, including chelation with bivalent metal chlorides in a 1:2 (M:L) ratio . The loss of the SH radical produced a fragment ion peak of 372 (2.36%), followed by the expulsion of the C10H6N2 molecule, which produced a fragment ion signal of 218 (2.36%) .Scientific Research Applications
Antimicrobial and Antifungal Activities:
- A study conducted by (Shaikh, 2013) synthesized N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide and found it exhibited antibacterial and antifungal activities.
- Research by (Chauhan, Siddiqui, & Kataria, 2015) on derivatives of 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-methoxy Benzothiazole also reported significant antimicrobial activity.
Anticancer and Antiproliferative Effects:
- The study by (Minegishi et al., 2015) noted that a compound related to 4-methoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide exhibited antiproliferative activity toward human cancer cells.
- (Havrylyuk et al., 2010) synthesized 4-thiazolidinones containing benzothiazole moiety and found anticancer activity in leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines.
Analgesic Properties:
- A study by (Raj et al., 2007) on derivatives of 4-methoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide found promising analgesic activity.
Synthesis and Characterization:
- (Suzana et al., 2022) conducted a study on the synthesis of N'-benzylidenebenzohydrazide and N'-(4-methoxybenzylidene)benzohydrazide, focusing on the condensation reaction with methylbenzoate as the initial material.
- The synthesis process of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide was detailed in the work by (Taha et al., 2014).
Other Applications:
- The research by (Ueda et al., 2011) explored the use of derivatives in the liquid−liquid extraction of textile dyes from wastewater.
Mechanism of Action
Target of Action
The primary targets of 4-methoxy-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound demonstrated excellent COX-2 selectivity index values (SI=103.09 and 101.90, respectively), indicating a preference for inhibiting COX-2 over COX-1 .
Biochemical Pathways
By inhibiting COX-1 and COX-2, the compound affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation, as prostaglandins are responsible for symptoms such as pain, swelling, and fever .
Pharmacokinetics
The compound’s efficacy in inhibiting cox-1 and cox-2 suggests that it has sufficient bioavailability to exert its anti-inflammatory effects .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of COX-1 and COX-2, leading to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as evidenced by the compound’s anti-inflammatory activity .
Safety and Hazards
Future Directions
Benzothiazole compounds have a wide range of applications in various fields due to their diverse biological activities. Future research may focus on the design and structure–activity relationship of bioactive molecules . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
Properties
IUPAC Name |
4-methoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-3-8-13-14(9-10)22-16(17-13)19-18-15(20)11-4-6-12(21-2)7-5-11/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEZCTIGJYOEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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